Cas no 74887-79-9 (6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one)

6-Hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a benzazepinone derivative with a hydroxyl substituent at the 6-position, imparting distinct chemical and pharmacological properties. Its fused heterocyclic structure enhances stability and bioavailability, making it a valuable intermediate in medicinal chemistry. The compound’s rigid framework and functional group versatility allow for selective modifications, facilitating its use in the synthesis of bioactive molecules. Its potential applications include central nervous system (CNS) targeting due to the benzazepine core, which is prevalent in neuromodulatory agents. The hydroxyl group further enables derivatization for enhanced solubility or binding affinity. This compound is of interest in drug discovery for its balanced reactivity and scaffold diversity.
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one structure
74887-79-9 structure
Product Name:6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
CAS No:74887-79-9
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD22571476
CID:540345
PubChem ID:9942290
Update Time:2025-06-14

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-6-hydroxy-
    • 6-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
    • Z1509150579
    • 6-hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
    • FBYNTMTYLLVDIG-UHFFFAOYSA-N
    • 1,3,4,5-tetrahydro-6-hydroxy-2H-1-benzazepin-2-one
    • 6-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
    • 74887-79-9
    • SY201223
    • AKOS023598674
    • 6-hydroxy-2,3,4,5-tetrahydro-1H-benzazepin-2-one
    • MFCD22571476
    • EN300-210886
    • DTXSID30433105
    • SCHEMBL6407953
    • 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
    • MDL: MFCD22571476
    • Inchi: 1S/C10H11NO2/c12-9-5-2-4-8-7(9)3-1-6-10(13)11-8/h2,4-5,12H,1,3,6H2,(H,11,13)
    • InChI Key: FBYNTMTYLLVDIG-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC2=C1CCCC(N2)=O

Computed Properties

  • Exact Mass: 177.078978594g/mol
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 49.3Ų

6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H955508-10mg
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
74887-79-9
10mg
$ 50.00 2022-06-04
TRC
H955508-50mg
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
74887-79-9
50mg
$ 210.00 2022-06-04
TRC
H955508-100mg
6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
74887-79-9
100mg
$ 295.00 2022-06-04
A2B Chem LLC
AC54609-10g
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-6-hydroxy-
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$3589.00 2024-04-19
A2B Chem LLC
AC54609-50mg
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-6-hydroxy-
74887-79-9 95%
50mg
$227.00 2024-04-19
A2B Chem LLC
AC54609-100mg
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$322.00 2024-04-19
A2B Chem LLC
AC54609-250mg
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-6-hydroxy-
74887-79-9 95%
250mg
$445.00 2024-04-19
A2B Chem LLC
AC54609-500mg
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-6-hydroxy-
74887-79-9 95%
500mg
$681.00 2024-04-19
A2B Chem LLC
AC54609-1g
2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-6-hydroxy-
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A2B Chem LLC
AC54609-2.5g
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74887-79-9 95%
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$1655.00 2024-04-19

Additional information on 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Recent Advances in the Study of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 74887-79-9)

The compound 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 74887-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzazepine derivative is of particular interest due to its potential therapeutic applications, especially in the context of neurological and cardiovascular disorders. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.

One of the key findings from recent research is the compound's role as a modulator of neurotransmitter systems. Studies have demonstrated that 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one exhibits affinity for specific serotonin and dopamine receptors, suggesting its potential utility in treating mood disorders such as depression and anxiety. Additionally, its structural similarity to other benzazepine derivatives has prompted investigations into its possible neuroprotective effects, which could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. Researchers have developed more efficient and scalable synthetic routes, reducing the cost and time required for its production. These improvements are critical for facilitating further preclinical and clinical studies. Moreover, the compound's stability and bioavailability have been enhanced through novel formulation techniques, addressing some of the challenges associated with its pharmacokinetic properties.

In the realm of drug discovery, 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has been explored as a lead compound for the development of new therapeutic agents. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological activity, enabling the design of analogs with improved efficacy and reduced side effects. Computational modeling and molecular docking studies have further supported these efforts by predicting interactions with target proteins and guiding the rational design of derivatives.

Despite these promising developments, challenges remain in translating the findings into clinical applications. The compound's safety profile and long-term effects require thorough evaluation in animal models and human trials. Regulatory considerations and the need for rigorous toxicity studies also pose hurdles to its commercialization. However, the growing body of research underscores the potential of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one as a valuable tool in medicinal chemistry and a candidate for future therapeutics.

In conclusion, the recent research on 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 74887-79-9) highlights its multifaceted potential in the pharmaceutical industry. Its unique pharmacological properties, coupled with advancements in synthesis and formulation, position it as a promising candidate for addressing unmet medical needs. Continued interdisciplinary collaboration and innovation will be essential to fully realize its therapeutic benefits and overcome existing challenges.

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